molecular formula C12H19N3O3 B2525203 Tert-Butyl 7-Hydroxy-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate CAS No. 1823389-42-9

Tert-Butyl 7-Hydroxy-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate

Cat. No.: B2525203
CAS No.: 1823389-42-9
M. Wt: 253.302
InChI Key: JXWHEDYCAWSYQE-UHFFFAOYSA-N
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Description

Tert-Butyl 7-Hydroxy-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-Butyl 7-Hydroxy-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate typically involves multiple steps, starting with the formation of the pyrazolodiazepine core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction depends on the functional groups present and the reaction conditions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Addition: Various electrophiles and nucleophiles can be used to add functional groups to the compound.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Tert-Butyl 7-Hydroxy-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate can be used to study biological processes and pathways. It may also serve as a tool compound to investigate the effects of pyrazolodiazepines on various biological targets.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its biological activity may be harnessed to treat various diseases, and it can be used as a lead compound in drug discovery and development.

Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which Tert-Butyl 7-Hydroxy-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism of action can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Pyrazolo[1,5-a][1,4]diazepine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

  • Tert-butyl derivatives: Other compounds with tert-butyl groups may have similar properties and applications.

Uniqueness: Tert-Butyl 7-Hydroxy-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

tert-butyl 7-hydroxy-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-6-9-4-5-13-15(9)8-10(16)7-14/h4-5,10,16H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWHEDYCAWSYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CN2C(=CC=N2)C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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